2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide
Description
This compound features a 2,3-dihydrobenzofuran core substituted with three methoxy groups at positions 4, 6, and 7, coupled to a hydrazinecarboxamide moiety via a methylene bridge. Its structure combines electron-donating methoxy groups with the planar aromatic system of dihydrobenzofuran, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
CAS No. |
6960-60-7 |
|---|---|
Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
[(E)-(4,6,7-trimethoxy-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H17N3O5/c1-18-9-7-4-5-21-11(7)12(20-3)10(19-2)8(9)6-15-16-13(14)17/h6H,4-5H2,1-3H3,(H3,14,16,17)/b15-6+ |
InChI Key |
WKWJJRZYLHOQJI-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1CCO2)OC)OC)/C=N/NC(=O)N |
Canonical SMILES |
COC1=C(C(=C(C2=C1CCO2)OC)OC)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4,6,7-trimethoxy-2,3-dihydrobenzofuran-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the hydrazinecarboxamide backbone but differ in substituents and core heterocycles:
Functional Differences and Implications
- Electron Effects: The target compound’s methoxy groups are electron-donating, increasing electron density in the aromatic ring, which may enhance π-π stacking with biological targets.
- Solubility and Bioavailability :
- Methoxy groups may improve water solubility compared to nitro-substituted analogs, though this depends on the overall molecular geometry.
- Biological Activity :
- Nitro-substituted analogs (e.g., Furacillin) are well-documented as broad-spectrum antimicrobials, while compound 3 and 4 demonstrated antileishmanial activity in vitro, likely due to nitro-driven redox cycling . The target compound’s trimethoxy substitution could redirect activity toward different targets, such as fungal or protozoal enzymes.
Research Findings and Gaps
- Antimicrobial Potential: Furacillin’s clinical use as a topical antibiotic highlights the therapeutic viability of hydrazinecarboxamide derivatives, but resistance and toxicity limit its application .
- Unanswered Questions: The target compound’s biological activity, metabolic stability, and toxicity profile remain uncharacterized.
Biological Activity
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide is a compound of significant interest due to its potential biological activities. It belongs to the benzofuran family, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C13H17N3O5
- Molecular Weight : 295.29 g/mol
- CAS Number : 6960-60-7
- IUPAC Name : [(E)-(4,6,7-trimethoxy-2,3-dihydro-benzofuran-5-yl)methylideneamino]urea
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. The compound exhibits a range of biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.
Proposed Mechanisms:
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells.
- Inhibition of Signaling Pathways : It could inhibit pathways associated with cell growth and survival in cancer cells.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
